N-(4-acetylphenyl)-2-phenoxypropanamide
Description
N-(4-Acetylphenyl)-2-phenoxypropanamide is a synthetic amide derivative characterized by a 4-acetylphenyl group attached to a phenoxypropanamide backbone. Its synthesis typically involves chloroacetylation of 4-aminoacetophenone, followed by reactions with phenoxypropanamide precursors under basic conditions (e.g., sodium ethoxide in ethanol) . This compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing heterocyclic derivatives like pyridin-2-ones and thiophene carboxamides .
Properties
CAS No. |
335205-02-2 |
|---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C17H17NO3/c1-12(19)14-8-10-15(11-9-14)18-17(20)13(2)21-16-6-4-3-5-7-16/h3-11,13H,1-2H3,(H,18,20) |
InChI Key |
VXSKWDQFWQTRKZ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C)OC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide
- Structure : Features a 3-chlorophenethyl group and a 4-isobutylphenyl substituent.
- Synthesis: Prepared via reaction of 2-(3-chlorophenyl)ethylamine with 2-(4-isobutylphenyl)propanoyl chloride, yielding a chlorine-containing ibuprofen analog .
- The chlorine atom may increase metabolic stability .
(2R)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
- Structure : Contains a nitro group and trifluoromethyl substituent on the phenyl ring, along with a hydroxy-methyl side chain.
- The hydroxy group improves solubility compared to the acetylphenyl derivative .
Functional Group Modifications in the Propanamide Chain
N-{4-[(Isopropylamino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide
- Structure: Includes isopropyl sulfamoyl and phenoxy groups.
- Key Differences: The sulfamoyl group introduces hydrogen-bonding capacity and acidity, which could enhance interactions with biological targets like enzymes or receptors.
N-(4-Cyano-3-trifluoromethylphenyl)-3-ferrocenylmethoxy-2-hydroxy-2-methyl-propanamide
- Structure: Incorporates a ferrocenylmethoxy group and cyano-trifluoromethylphenyl substituent.
- Key Differences: The ferrocene moiety introduces redox activity, enabling applications in electrochemistry or anticancer therapies. The cyano group enhances dipole interactions, affecting solubility and crystallinity .
Heterocyclic Derivatives
Pyridin-2-one Derivatives (e.g., Compound 3 and 5)
- Synthesis: Derived from N-(4-acetylphenyl)-2-cyanoacetamide via condensation with arylidene malononitrile, yielding pyridin-2-ones with dimethylaminophenyl and dicarbonitrile groups .
- Key Differences: The pyridin-2-one core introduces aromaticity and planar geometry, favoring π-π stacking interactions. Yields (65–75%) suggest higher synthetic efficiency compared to non-heterocyclic analogs .
Implications for Research and Development
- Pharmacological Potential: Compounds with electron-withdrawing groups (e.g., nitro, trifluoromethyl) show promise in targeting enzymes like cyclooxygenases .
- Material Science : Ferrocene-containing derivatives may advance electrochemical sensor development .
- Synthetic Efficiency : Pyridin-2-one derivatives demonstrate higher yields, suggesting scalability for industrial applications .
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